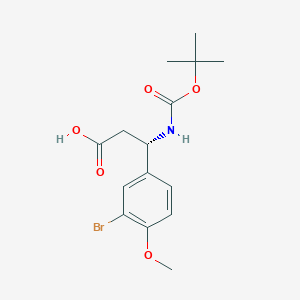
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of the trifluoromethyl group and the methoxy group on the aromatic ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the aromatic ring substituted with methoxy and trifluoromethyl groups.
Amination Reaction: The key step involves the introduction of the amino group at the benzylic position. This can be achieved through reductive amination or other amination techniques.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
(s)-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol:
(s)-2-Amino-2-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-ol: Positional isomer with different steric and electronic effects.
Uniqueness
The combination of the methoxy and trifluoromethyl groups in (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m1/s1 |
Clé InChI |
XBBTVXKCYIGBGW-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(F)(F)F)[C@@H](CO)N |
SMILES canonique |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)







